BenchChemオンラインストアへようこそ!

Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Medicinal Chemistry Synthetic Methodology Building Block Efficiency

Procurement priority for CAS 394223-19-9 over ethyl ester or free acid analogs. This methyl ester is explicitly validated in US Patent US20050131012A1 as the direct precursor to CK1ε inhibitors. It offers an optimal balance of stability and reactivity, enabling high-yield amidation (92% transesterification yield reported) and maintaining a low molecular weight (176.17 Da) and moderate LogP (1.35) ideal for CNS drug candidate optimization. Ensure synthetic alignment with patent exemplification.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 394223-19-9
Cat. No. B1321980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
CAS394223-19-9
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(N1)C=CC=N2
InChIInChI=1S/C9H8N2O2/c1-13-9(12)8-5-7-6(11-8)3-2-4-10-7/h2-5,11H,1H3
InChIKeyBXBHZLHTTHMUTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1H-Pyrrolo[3,2-b]pyridine-2-carboxylate (CAS 394223-19-9): Core Chemical Profile and Sourcing Baseline


Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS 394223-19-9), also known as methyl 4-azaindole-2-carboxylate, is a bicyclic heteroaromatic building block featuring a fused pyrrolo[3,2-b]pyridine core with a methyl ester at the 2-position . With a molecular weight of 176.17 Da and a topological polar surface area of 55 Ų, this compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and central nervous system (CNS) drug candidates . Its LogP of approximately 1.35 and hydrogen bond donor/acceptor profile (1 donor, 3 acceptors) confer favorable physicochemical properties for downstream derivatization .

Why Generic 4-Azaindole-2-carboxylate Analogs Cannot Simply Replace Methyl 1H-Pyrrolo[3,2-b]pyridine-2-carboxylate (CAS 394223-19-9)


The pyrrolo[3,2-b]pyridine scaffold is a privileged structure in kinase inhibitor design, but subtle variations in the ester moiety at the 2-position profoundly alter both synthetic utility and downstream biological activity. While the ethyl ester (CAS 17288-32-3) and free carboxylic acid (CAS 17288-35-6) share the same core, their differential reactivity, solubility, and pharmacokinetic profiles render them non-interchangeable in critical applications [1]. The methyl ester provides an optimal balance of stability and synthetic accessibility: it is sufficiently stable for storage and handling, yet more readily hydrolyzed or amidated than bulkier esters, enabling efficient diversification into carboxamide-based inhibitors . Furthermore, the methyl ester serves as the direct precursor in patent-protected syntheses of casein kinase Iε (CK1ε) inhibitors, a role for which the ethyl ester or free acid are not explicitly validated . The quantitative evidence below substantiates why procurement decisions should prioritize CAS 394223-19-9 over its closest analogs.

Quantitative Differentiation Evidence: Methyl 1H-Pyrrolo[3,2-b]pyridine-2-carboxylate (CAS 394223-19-9) vs. Closest Analogs


Superior Synthetic Yield vs. Ethyl Ester in Key Medicinal Chemistry Transformations

In a validated synthetic route, methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS 394223-19-9) is synthesized from 4-azaindole-2-carboxylic acid ethyl ester via transesterification with methanol, achieving a high yield of approximately 92% . This efficiency directly contrasts with the reverse transformation (methyl to ethyl ester), which typically proceeds with lower yields and requires more forcing conditions. For procurement, this high-yielding route translates to lower cost-per-gram of downstream intermediates when methyl ester is selected as the starting material.

Medicinal Chemistry Synthetic Methodology Building Block Efficiency

Validated Precursor for Patent-Protected Casein Kinase Iε (CK1ε) Inhibitors

US Patent US20050131012A1 explicitly discloses the use of methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate as a key intermediate in the synthesis of 1H-pyrrolo[3,2-b]pyridine-2-carboxamides, which are potent inhibitors of human casein kinase Iε (CK1ε) [1]. The patent exemplifies the conversion of the methyl ester to various 2-carboxamide derivatives via amidation, a transformation central to the claimed inhibitory activity. While the patent generically encompasses esters, the methyl ester is specifically utilized in the exemplified syntheses, providing a direct, validated path to CK1ε inhibitor candidates [1]. In contrast, the free carboxylic acid (CAS 17288-35-6) requires an additional coupling step, and the ethyl ester is not explicitly exemplified.

Kinase Inhibition CNS Drug Discovery Casein Kinase Iε

Enhanced Solubility and Synthetic Accessibility vs. Free Carboxylic Acid

Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate exhibits a calculated LogP of 1.35, which is significantly more lipophilic than the corresponding free carboxylic acid (1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, CAS 17288-35-6, predicted LogP approximately 0.5-0.8) . This increased lipophilicity facilitates organic phase extraction during workup and enhances solubility in common organic solvents (e.g., DCM, EtOAc, THF), streamlining multi-step synthetic sequences. The free acid, while more water-soluble, often requires protection/deprotection strategies that add steps and reduce overall yield.

Physicochemical Properties Medicinal Chemistry Solubility

Lower Molecular Weight for Improved Pharmacokinetic Starting Points vs. Common Analogs

With a molecular weight of 176.17 Da, methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate is significantly lighter than many functionalized analogs used in kinase inhibitor programs. For instance, 5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (MW ~350-400 Da) or 5-(trifluoromethyl)-substituted analogs (MW >230 Da) introduce substantial molecular weight that can hinder downstream optimization of pharmacokinetic properties . The minimal mass of the methyl ester provides medicinal chemists with greater flexibility to append diverse functional groups while staying within Lipinski's Rule of Five guidelines.

Drug Design Pharmacokinetics Lead Optimization

Optimal Use Cases for Methyl 1H-Pyrrolo[3,2-b]pyridine-2-carboxylate (CAS 394223-19-9) Based on Quantitative Evidence


Synthesis of Patent-Protected Casein Kinase Iε (CK1ε) Inhibitors for CNS Disorders

Researchers developing CK1ε inhibitors for circadian rhythm disorders, mood disorders, or neurodegenerative diseases should prioritize CAS 394223-19-9. US Patent US20050131012A1 explicitly validates this methyl ester as a precursor to 1H-pyrrolo[3,2-b]pyridine-2-carboxamides with CK1ε inhibitory activity [1]. Using the methyl ester ensures alignment with patent exemplification, reducing synthetic risk and accelerating hit-to-lead timelines.

Cost-Efficient, High-Yield Synthesis of 4-Azaindole-2-carboxamide Derivatives

Medicinal chemistry groups synthesizing diverse 4-azaindole-2-carboxamide libraries should select the methyl ester (CAS 394223-19-9) due to its demonstrated 92% yield in transesterification from the ethyl ester [1]. This high-yielding route minimizes material costs and waste, making it the economically preferred intermediate for multi-gram scale-up.

Lead Optimization Campaigns Requiring Low Molecular Weight, Drug-Like Starting Points

For programs aiming to maintain favorable physicochemical properties during lead optimization, the low molecular weight (176.17 Da) and moderate LogP (1.35) of methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate offer a significant advantage over bulkier analogs [1]. This scaffold provides ample room for functional group addition without prematurely exceeding Lipinski's Rule of Five thresholds, facilitating the discovery of orally bioavailable candidates.

Facile Amidation to Access Diverse 2-Carboxamide Pharmacophores

The methyl ester group of CAS 394223-19-9 undergoes smooth amidation with a wide range of amines, enabling rapid diversification of the 2-position [1]. This reactivity is central to generating structure-activity relationship (SAR) data for kinase and GPCR targets, where the 2-carboxamide moiety is a critical pharmacophoric element. The ethyl ester, while also amidable, exhibits slower reaction kinetics due to steric hindrance, making the methyl ester the preferred choice for high-throughput parallel synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.